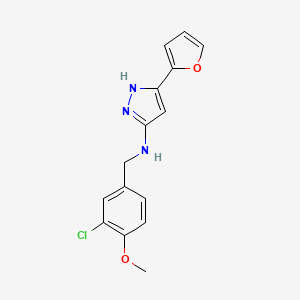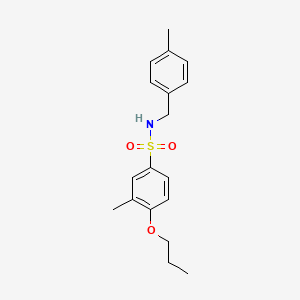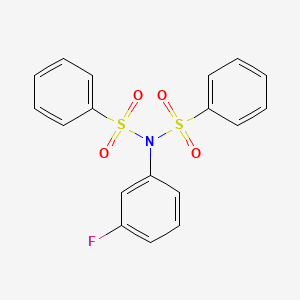
3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide is an organic compound with the molecular formula C13H20BrNO2S. This compound is characterized by the presence of a bromine atom, an isopropyl group, and three methyl groups attached to a benzenesulfonamide core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common method includes the bromination of 2,4,6-trimethylbenzenesulfonamide followed by the introduction of the isopropyl group. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The isopropyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride (C3H7Cl) and aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfonamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibitors and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can form strong interactions with enzymes or receptors, inhibiting their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobicity, enhancing its binding affinity to hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-3-bromo-4-methylbenzenesulfonamide
- N-isopropyl-3-bromo-4-chlorobenzenesulfonamide
- N-isopropyl-3-bromo-4-ethylbenzenesulfonamide
Uniqueness
3-bromo-N-isopropyl-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical activities .
Properties
Molecular Formula |
C12H18BrNO2S |
|---|---|
Molecular Weight |
320.25 g/mol |
IUPAC Name |
3-bromo-2,4,6-trimethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO2S/c1-7(2)14-17(15,16)12-9(4)6-8(3)11(13)10(12)5/h6-7,14H,1-5H3 |
InChI Key |
PTSPCNDHYSAPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(C)C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(naphthalen-1-yl)-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide](/img/structure/B13371470.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B13371481.png)
![2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B13371486.png)
![6-(3-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371493.png)
![Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B13371496.png)


![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371510.png)

![3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B13371532.png)
![2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol](/img/structure/B13371537.png)
![8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371538.png)
![5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371555.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13371557.png)
